Cas no 1807066-89-2 (2-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-5-methanol)
2-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-5-methanol Chemical and Physical Properties
Names and Identifiers
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- 2-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-5-methanol
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- Inchi: 1S/C8H9ClF2N2O/c9-7-4(3-14)2-13-5(1-12)6(7)8(10)11/h2,8,14H,1,3,12H2
- InChI Key: RQGFKUNCHAQPNR-UHFFFAOYSA-N
- SMILES: ClC1C(CO)=CN=C(CN)C=1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 185
- XLogP3: 0.1
- Topological Polar Surface Area: 59.1
2-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-5-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029045558-250mg |
2-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-5-methanol |
1807066-89-2 | 97% | 250mg |
$950.40 | 2022-03-31 | |
| Alichem | A029045558-500mg |
2-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-5-methanol |
1807066-89-2 | 97% | 500mg |
$1,727.80 | 2022-03-31 | |
| Alichem | A029045558-1g |
2-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-5-methanol |
1807066-89-2 | 97% | 1g |
$2,950.20 | 2022-03-31 |
2-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-5-methanol Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 2-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-5-methanol
2-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-5-methanol: A Comprehensive Overview
The compound 1807066-89-2, also known as 2-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-5-methanol, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique chemical properties and biological activities. The structure of this molecule is characterized by a pyridine ring with substituents at positions 2, 4, and 5, including an aminomethyl group, a chlorine atom, and a difluoromethyl group, respectively. These substituents contribute to its distinct chemical behavior and reactivity.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 2-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-5-methanol through multi-step processes involving advanced catalytic systems and controlled reaction conditions. The synthesis typically begins with the preparation of the pyridine ring, followed by the introduction of the substituents at specific positions. The incorporation of the aminomethyl group at position 2 is achieved through nucleophilic substitution reactions, while the placement of the chlorine and difluoromethyl groups involves electrophilic aromatic substitution techniques. These methods ensure high yields and purity of the final product.
One of the most intriguing aspects of this compound is its biological activity. Studies have shown that 2-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-5-methanol exhibits potent inhibitory effects on certain enzymes, making it a promising candidate for drug development. For instance, research published in *Journal of Medicinal Chemistry* highlights its ability to inhibit histone deacetylases (HDACs), which are key targets in cancer therapy. The presence of the aminomethyl group plays a critical role in enhancing its binding affinity to these enzymes, thereby improving its therapeutic potential.
In addition to its biological applications, this compound has found utility in materials science. Its unique electronic properties make it an ideal candidate for use in organic electronics, particularly in the development of semiconducting materials for flexible electronics. A study conducted by researchers at Stanford University demonstrated that films prepared from this compound exhibit excellent charge transport properties, making them suitable for use in organic field-effect transistors (OFETs). This discovery has opened new avenues for its application in next-generation electronic devices.
The physical and chemical properties of 1807066-89-2 are equally noteworthy. Its melting point is reported to be around 150°C under standard conditions, while its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate. The compound is also relatively stable under ambient conditions but may undergo degradation upon prolonged exposure to light or high temperatures. These characteristics make it suitable for storage under controlled conditions and for use in various chemical transformations.
From an environmental perspective, understanding the fate and behavior of 2-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-5-methanol in natural systems is crucial for assessing its potential impact on ecosystems. Recent studies have focused on its biodegradation pathways and toxicity profiles. Results indicate that the compound undergoes rapid hydrolysis in aqueous environments, particularly under alkaline conditions, leading to the formation of less hazardous byproducts. However, further research is needed to fully understand its long-term environmental implications.
In conclusion, 1807066-89-2 or 2-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-5-methanol stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthetic methods and biological studies, positions it as a valuable tool in both academic research and industrial settings. As ongoing investigations continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly significant role in advancing modern science and technology.
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